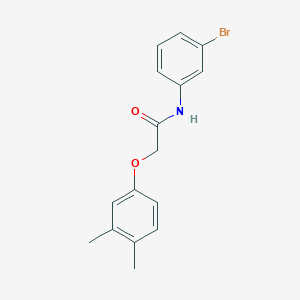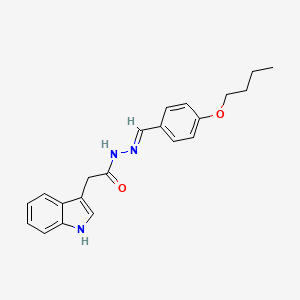![molecular formula C12H9N7 B5536888 7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5536888.png)
7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound "7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine" represents a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. This class of compounds is of interest due to its potential applications in medicinal chemistry, especially as xanthine oxidase inhibitors and adenosine receptor antagonists. The interest in these compounds stems from their unique structural features, which allow for a wide range of biological activities.
Synthesis Analysis
The synthesis of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves several key steps, including the oxidative cyclization of 4-alkylidenehydrazino- or 4-arylmethylidenehydrazino-1H-pyrazolo[3,4-d]pyrimidines. This cyclization is a crucial step that leads to the formation of the core pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine structure (Nagamatsu & Fujita, 1999). Another approach involves cyclocondensation reactions of hydrazino derivatives of pyrazolo[3,4-d]pyrimidine with orthoesters or carbon disulfide in pyridine, followed by alkylation to obtain the desired products (Sheikhi-Mohammareh, Shiri, & Bakavoli, 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives has been elucidated through various analytical techniques, including elemental analysis, spectral data, and X-ray crystallography. These compounds exhibit a complex structure that incorporates multiple heterocyclic rings, contributing to their diverse biological activities and potential as therapeutic agents.
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including heterocyclization, cyclocondensation, and oxidative cyclization. These reactions are essential for synthesizing a wide range of derivatives with varying substituents, which can significantly affect their biological activities and pharmacological properties.
Physical Properties Analysis
The physical properties of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as solubility, melting point, and stability, are crucial for their application in drug development. These properties are determined by the compound's molecular structure and substituents, influencing its behavior in biological systems and its suitability for therapeutic use.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and electrophilic/nucleophilic properties, are critical for understanding the interaction of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives with biological targets. These interactions are fundamental to the compound's mechanism of action and its potential efficacy as a medicinal agent.
Applications De Recherche Scientifique
Synthesis and Biological Applications
Analgesic and Anti-inflammatory Properties : Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to 7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Compounds in this series demonstrated significant analgesic activity, comparable to the reference drug indomethacin (Shaaban et al., 2008).
Antimicrobial Activities : Another research focused on synthesizing derivatives including pyrazolo[1,5-a]pyrimidines, which revealed competitive antimicrobial activities against bacteria and fungi, comparable to standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Applications in Cancer Research
- Inhibitors Against Cancer Cell Lines : Novel 6-substituted pyrazolo[3,4-d]pyrimidines and related compounds showed promising in vitro activity against Abl and Src kinases, as well as the leukemia K-562 cell line. These compounds are considered potential leads for further optimization in cancertherapeutics (El-Moghazy et al., 2016).
Chemical Synthesis and Structural Analysis
Synthesis and Structural Characterization : A study reported the synthesis of a derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring. This work included X-ray single crystal diffraction and various spectroscopic techniques for structural characterization, contributing to the understanding of its molecular structure (Lahmidi et al., 2019).
Fused Azolo[1,5-a]pteridines and Azolo[5,1-b]purines Synthesis : Research into the nitration of azolo[1,5-a]pyrimidin-7-amines led to the development of various nitration products, providing insights into the synthesis of complex heterocyclic compounds (Gazizov et al., 2020).
Antiviral Research
- Potential Antiviral Activity Against COVID-19 : A novel series of pyrimidine derivatives, including structures related to 7-methyl-2-(4-pyridinyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, were synthesized and subjected to molecular docking studies to evaluate their antiviral potency against SARS-CoV-2. Some compounds showed promising antiviral activity (Alamshany et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
10-methyl-4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N7/c1-18-11-9(6-15-18)12-16-10(17-19(12)7-14-11)8-2-4-13-5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPUVBHQSBYGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C3=NC(=NN3C=N2)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrazolo[4,3-E][1,2,4]triazolo[1,5-c]pyrimidine, 7-methyl-2-pyridin-4-yl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)
![6-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5536835.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)
![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)



![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![8-fluoro-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-quinolinecarboxamide](/img/structure/B5536933.png)